4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid
Description
4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid is a synthetic small molecule characterized by a benzoic acid core linked via a conjugated propenone bridge to a 5-acetamido-2-hydroxyphenyl group.
Structure
3D Structure
Properties
CAS No. |
94094-54-9 |
|---|---|
Molecular Formula |
C18H15NO5 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-[(E)-3-(5-acetamido-2-hydroxyphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C18H15NO5/c1-11(20)19-14-7-9-17(22)15(10-14)16(21)8-4-12-2-5-13(6-3-12)18(23)24/h2-10,22H,1H3,(H,19,20)(H,23,24)/b8-4+ |
InChI Key |
PXFJWEXRMWNDBT-XBXARRHUSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid typically involves acylation reactions. One common method is the acylation of 5-acetamido-2-hydroxybenzoic acid derivatives using anhydrides or acyl chlorides . The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Reactivity of the Benzoic Acid Group
The carboxylic acid group at the para position of the benzene ring undergoes typical acid-base and nucleophilic acyl substitution reactions:
-
Salt formation : Reacts with bases (e.g., NaOH) to form carboxylate salts, enhancing solubility in aqueous media .
-
Esterification : Forms esters with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄).
-
Amidation : Reacts with amines (e.g., NH₃) to yield benzamide derivatives via activation with coupling agents like DCC.
Example Reaction Table
α,β-Unsaturated Ketone (Propenone) System
The conjugated enone system participates in:
-
Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon. For example, reaction with glutathione mimics metabolic detoxification pathways .
-
Diels-Alder Cycloaddition : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form six-membered cyclohexene derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the double bond to a single bond, yielding a saturated ketone .
Computational Insight
Docking studies suggest the propenone group interacts with COX-2 residues (e.g., Arg120) via hydrogen bonding, which may influence its biological activity .
Acetamido and Hydroxyl Groups
-
Acetamido Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, the acetamido group hydrolyzes to form a primary amine and acetic acid .
-
Hydroxyl Group Reactions :
-
Acetylation : Reacts with acetyl chloride to form a protected acetate ester.
-
Oxidation : Susceptible to oxidation (e.g., with KMnO₄) under acidic conditions, forming a quinone structure.
-
Synthetic Modifications and Derivatives
Key synthetic routes include:
-
Acylation Reactions : Synthesis involves reacting 5-acetamido-2-hydroxybenzoic acid with acyl chlorides or anhydrides to introduce the propenone-benzoyl scaffold .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to diversify the aromatic substituents.
ADME/Toxicity Considerations
-
Bioavailability : Derivatives with bulkier groups (e.g., benzyl) show improved COX-2 selectivity and plasma stability .
-
Toxicity Alerts : Computational models (DEREK) predict potential hepatotoxicity due to the acetamido group, necessitating metabolite analysis .
Stability and Degradation Pathways
-
Photodegradation : The propenone system undergoes [2+2] cycloaddition under UV light, forming a cyclobutane derivative.
-
Hydrolytic Degradation : Susceptible to hydrolysis in alkaline environments, cleaving the ester and amide bonds .
Key Research Findings
-
Binding Affinity : Docking studies (PDB: 5KIR) show a binding energy of −8.2 kcal/mol for COX-2 inhibition, driven by H-bonding with Tyr355 and hydrophobic interactions with Val349 .
-
Synthetic Yield : Optimized conditions (reflux in THF, 48 hrs) achieve a 72% yield for the parent compound.
This compound’s multifaceted reactivity underscores its potential as a scaffold for developing COX-2 inhibitors with tailored pharmacokinetic profiles. Further studies should explore its catalytic asymmetric reactions and in vivo metabolite profiling .
Scientific Research Applications
4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pH indicators and dyes.
Mechanism of Action
The mechanism of action of 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
| Property | 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic Acid | Chidamide |
|---|---|---|
| Molecular Weight | ~369.35 g/mol | ~434.45 g/mol |
| Ionizable Groups | Carboxylic acid (pKa ~2.1), hydroxyl (pKa ~10) | Benzamide (pKa ~4.5), amino |
| LogP (Predicted) | ~1.8 (moderate hydrophilicity) | ~2.5 |
| Solubility | Higher aqueous solubility (due to -COOH) | Moderate (amide-dominated) |
The carboxylic acid group in the target compound enhances water solubility compared to chidamide’s benzamide, which may improve bioavailability .
Pharmacokinetic Considerations
- Metabolism : The hydroxyl and carboxylic acid groups may reduce hepatic metabolism compared to chidamide’s fluorophenyl and pyridinyl groups.
Research Findings and Challenges
- Synthetic Complexity: The propenone bridge introduces synthetic challenges, such as controlling stereochemistry and avoiding side reactions during acylation. Chidamide’s isomerization issues (e.g., Method 2 in ) highlight the importance of reaction optimization.
- Stability : The conjugated system may confer photostability, but the carboxylic acid group could increase sensitivity to pH-dependent degradation.
Biological Activity
4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid, commonly referred to as a derivative of 5-acetamido-2-hydroxybenzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₅N₁O₅
- Molecular Weight : 325.315 g/mol
- CAS Number : 94094-54-9
- LogP : 3.5944 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 107.19 Ų
Biological Activity Overview
The biological activity of this compound primarily revolves around its anti-inflammatory and analgesic properties. Recent studies have highlighted its potential as a non-steroidal anti-inflammatory drug (NSAID) with improved efficacy and reduced side effects compared to traditional NSAIDs.
Analgesic Activity
Research indicates that derivatives of 5-acetamido-2-hydroxybenzoic acid exhibit considerable analgesic effects. For instance, in a study involving in-vivo models, the compound demonstrated significant pain relief in writhing tests induced by acetic acid, showing reductions in painful activity by up to 75% at specific doses (20 mg/kg and 50 mg/kg) compared to control groups .
Anti-inflammatory Effects
The compound's anti-inflammatory activity was assessed through various models, including the formalin test and carrageenan-induced edema models. It was found to be effective in reducing inflammation during both the neurogenic and inflammatory phases . The mechanism appears to involve selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for mediating inflammatory responses.
The proposed mechanism involves the binding affinity of the compound to COX-2 receptors, which are integral in the synthesis of prostaglandins responsible for inflammation and pain signaling. Molecular docking studies have indicated favorable interactions between the compound and COX-2, suggesting enhanced bioavailability and therapeutic potential .
Study 1: Docking Studies
A study utilized molecular docking to evaluate the binding affinity of various derivatives of 5-acetamido-2-hydroxybenzoic acid to COX-2 receptors. The results showed that these derivatives had better docking scores compared to traditional NSAIDs, indicating a stronger interaction with the target enzyme .
Study 2: Toxicity Assessment
Toxicity predictions for the compound were conducted using computational tools like DEREK software, which identified potential toxicophoric groups within its structure. The results indicated a low probability of toxicity in mammalian systems, supporting its safety profile for further development as a therapeutic agent .
Tables Summarizing Key Findings
| Property | Value |
|---|---|
| Molecular Weight | 325.315 g/mol |
| LogP | 3.5944 |
| PSA | 107.19 Ų |
| COX-2 Binding Affinity | High |
| Analgesic Efficacy | Up to 75% reduction |
| Toxicity Prediction | Low |
| Study | Findings |
|---|---|
| In-vivo Analgesic Activity | Significant pain reduction in writhing tests |
| Anti-inflammatory Testing | Effective in reducing edema and inflammation |
| Molecular Docking | Better binding affinity than traditional NSAIDs |
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for preparing 4-(3-(5-Acetamido-2-hydroxyphenyl)-3-oxo-propen-1-yl)benzoic acid, and what reaction conditions are critical for high yield?
- Methodology : A common approach involves condensation reactions. For example, refluxing N-acetyl isatin with 4-aminobenzoic acid in absolute methanol with glacial acetic acid as a catalyst achieves a 96% yield . Key parameters include temperature control (reflux conditions), solvent polarity, and stoichiometric ratios. Acidic conditions stabilize intermediates and promote cyclization.
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodology :
- 1H NMR : Resolves aromatic protons and confirms substitution patterns (e.g., methoxy or acetamido groups) .
- FT-IR : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) .
- Melting Point Analysis : Validates crystallinity and purity by comparing observed values to literature data .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology : Start with enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or microbial growth inhibition tests (e.g., bacterial/fungal strains) at varying concentrations (10–100 µM). Use positive controls (e.g., indomethacin for COX inhibition) and measure IC₅₀ values .
Advanced Research Questions
Q. How can synthetic by-products be minimized during the preparation of this compound?
- Methodology :
- Protecting Groups : Use BBr₃ in dichloromethane to selectively deprotect methoxy groups without affecting acid-sensitive functionalities (e.g., acetamido) .
- Chromatographic Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates early .
- Optimized Stoichiometry : Adjust molar ratios of reactants (e.g., 1:1.2 for aldehyde:thiazolidinone) to reduce unreacted starting material .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodology :
- 2D NMR Techniques : Use COSY to identify coupling partners and HSQC to assign carbon-proton correlations, resolving ambiguities in aromatic regions .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for proposed tautomers or stereoisomers .
Q. What computational strategies are effective in predicting the compound’s biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (50–100 ns) to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors in the benzoic acid moiety) for virtual screening .
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be addressed?
- Methodology :
- Standardized Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) across studies .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogen-substituted derivatives) to isolate contributions of specific functional groups .
Key Considerations for Researchers
- Contradictory Evidence : Some studies report higher yields with BBr₃-mediated deprotection compared to conventional methods , suggesting solvent polarity (DCM vs. methanol) impacts reaction efficiency.
- Emerging Techniques : Integrate quantum chemical reaction path searches (e.g., artificial force-induced reaction method) to predict intermediates and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
